1-Propyl-piperidine-3-carboxylic acid methoxy-methyl-amide
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Overview
Description
1-Propyl-piperidine-3-carboxylic acid methoxy-methyl-amide is a synthetic organic compound belonging to the piperidine class of chemicals Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Propyl-piperidine-3-carboxylic acid methoxy-methyl-amide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Methoxy-Methylation: The methoxy-methyl group is introduced through methylation reactions using methoxy-methylating agents such as dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
1-Propyl-piperidine-3-carboxylic acid methoxy-methyl-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halides and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propyl-piperidine-3-carboxylic acid methoxy-methyl-amide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the development of agrochemicals and materials with specific properties. Its versatility makes it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 1-Propyl-piperidine-3-carboxylic acid methoxy-methyl-amide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved depend on the specific biological context in which the compound is studied. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets.
Comparison with Similar Compounds
1-Propyl-piperidine-3-carboxylic acid methoxy-methyl-amide can be compared with other piperidine derivatives, such as:
1-Methyl-piperidine-3-carboxylic acid: This compound has a similar structure but lacks the propyl and methoxy-methyl groups.
1-Ethyl-piperidine-3-carboxylic acid: Similar to the propyl derivative but with an ethyl group instead.
1-Butyl-piperidine-3-carboxylic acid: Contains a butyl group, offering different chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-methoxy-N-methyl-1-propylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-4-7-13-8-5-6-10(9-13)11(14)12(2)15-3/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXHCZCFMYPFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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